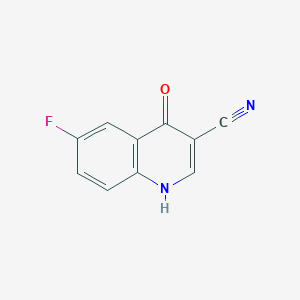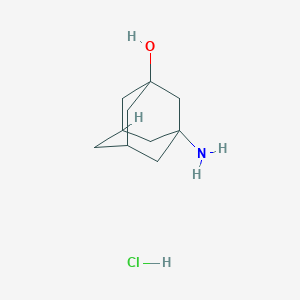
3-aminoadamantan-1-ol Hydrochloride
説明
3-aminoadamantan-1-ol Hydrochloride, also known as 3-Amino-1-adamantanol hydrochloride, is a compound with the molecular formula C10H18ClNO . It has a molecular weight of 203.71 g/mol . This compound is used in the synthesis of inhibitors with antihyperglycemic properties .
Synthesis Analysis
The synthesis of 3-aminoadamantan-1-ol involves several steps . The process starts with adding amantadine or a salt thereof to sulfuric acid at 10-30°C, followed by a nitration reaction to obtain a reaction liquid . This liquid is then added to water and mixed to obtain a solution . A hydroxylation reaction is performed under the effect of an alkaline to obtain the 3-aminoadamantan-1-ol .
Molecular Structure Analysis
The InChI of 3-aminoadamantan-1-ol Hydrochloride is InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8 (3-9)5-10 (12,4-7)6-9;/h7-8,12H,1-6,11H2;1H . Its Canonical SMILES is C1C2CC3 (CC1CC (C2) (C3)O)N.Cl .
Chemical Reactions Analysis
3-aminoadamantan-1-ol Hydrochloride is used in the synthesis of inhibitors with antihyperglycemic properties . For instance, it is used in the preparation of Vildagliptin .
Physical And Chemical Properties Analysis
3-aminoadamantan-1-ol Hydrochloride has a molecular weight of 203.71 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 203.1076919 g/mol . The topological polar surface area of the compound is 46.2 Ų .
科学的研究の応用
Complex Synthesis and Structure
3-Aminoadamant-1-ol Hydrochloride has been used in the synthesis of unusual complexes containing protonated 1-aminoadamantane. These include complexes with divalent metal chloride in a concentrated hydrochloric acid medium, leading to molecular networks of cations and anions. This has implications for understanding the structure and dielectric properties of such compounds (Zhao, Ge, & Qu, 2010).
Synthetic Pathways
The compound is utilized in efficient synthetic pathways for 1-aminoadamantane derivatives, highlighting its importance in the synthesis of structurally complex molecules. This process involves aza-Prins cyclization, demonstrating the compound's role in creating diverse chemical structures (Kuga, Sasano, Tomizawa, Shibuya, & Iwabuchi, 2018).
Material Synthesis and Characterization
3-Aminoadamant-1-ol Hydrochloride is used in the synthesis of phosphazene derivatives, important for their material properties. The characterization of these derivatives, including their molecular and crystal structures, adds to the understanding of the compound's versatility in materials science (Voznicová, Taraba, Příhoda, & Alberti, 2008).
Supramolecular Compound Development
The reaction of 3-Aminoadamant-1-ol Hydrochloride with other substances has led to the development of supramolecular compounds. These compounds have distinct molecular networks and dielectric properties, underscoring the compound's role in supramolecular chemistry (Fu, Zhao, & Ge, 2011).
Optimization in Synthetic Processes
The compound has been the focus of optimization studies for synthetic processes, demonstrating its practical application in industrial production. This includes studies on reaction conditions, materials ratio, and yield optimization (Xiang, 2013).
Safety and Hazards
While specific safety and hazard information for 3-aminoadamantan-1-ol Hydrochloride was not found, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and dust respirators are recommended .
作用機序
Target of Action
3-Amino-1-adamantanol hydrochloride, also known as 1-AMINO-3-HYDROXYADAMANTANE HYDROCHLORIDE or 3-aminoadamantan-1-ol Hydrochloride, primarily targets Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
The compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by 3-Amino-1-adamantanol hydrochloride is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, enhancing the insulin response to glucose and thereby reducing blood glucose levels .
Pharmacokinetics
As a dpp-iv inhibitor, it is expected to be orally bioavailable, with the potential for widespread distribution due to the ubiquitous expression of dpp-iv .
Result of Action
The primary result of the action of 3-Amino-1-adamantanol hydrochloride is a reduction in blood glucose levels . This is achieved through the enhanced action of incretins, leading to increased insulin secretion and decreased glucagon release . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The efficacy and stability of 3-Amino-1-adamantanol hydrochloride, like many drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances.
特性
IUPAC Name |
3-aminoadamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZANDIUEAIFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminoadamantan-1-ol Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)
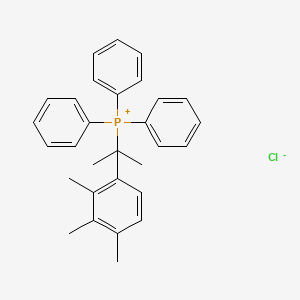
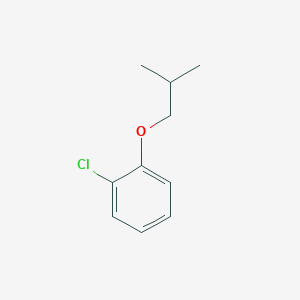
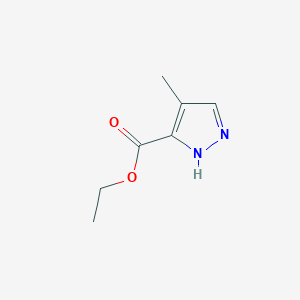
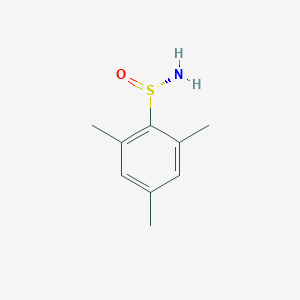

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
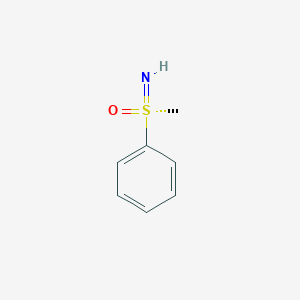
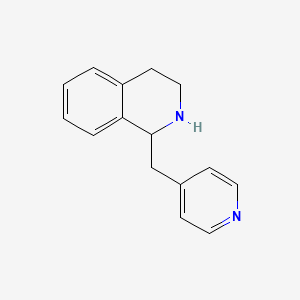
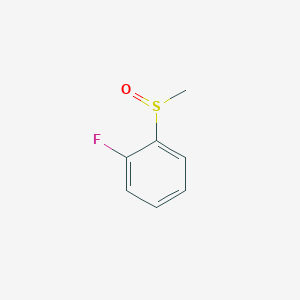

![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)
